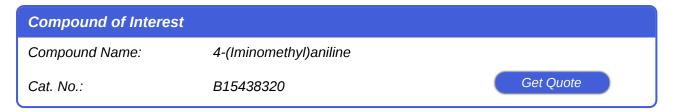


Crystal Structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. The data and protocols are derived from single-crystal X-ray diffraction studies.

Data Presentation

The crystallographic data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.[1][3]



Crystal Data C1sH16N2 Formula weight 224.30 Crystal system Monoclinic Space group P21/c a (Å) 9.441 (4) b (Å) 8.356 (3) c (Å) 17.245 (5) β (°) 110.97 (2) Volume (ų) 1270.4 (8) Z 4 Data Collection Mo Kα Wavelength (Å) 0.71073 Temperature (K) 292 Structure Refinement F² R-factor [F² > 2σ(F²)] 0.047 wR(F²) 0.150 Goodness-of-fit (S) 1.02 Reflections collected 2328 Parameters 157 Δρmax (e Å⁻²) 0.13	Parameter	Value
Formula weight 224.30 Crystal system Monoclinic Space group P21/c a (Å) 9.441 (4) b (Å) 8.356 (3) c (Å) 17.245 (5) β (°) 110.97 (2) Volume (ų) 1270.4 (8) Z 4 Data Collection Mo Kα Wavelength (Å) 0.71073 Temperature (K) 292 Structure Refinement F² R-factor [F² > 2σ(F²)] 0.047 wR(F²) 0.150 Goodness-of-fit (S) 1.02 Reflections collected 2328 Parameters 157	Crystal Data	
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Goodness-of-fit (S) 1.02 Reflections collected 2328 Parameters 157	R-factor $[F^2 > 2\sigma(F^2)]$	0.047
Reflections collected 2328 Parameters 157	wR(F²)	0.150
Parameters 157	Goodness-of-fit (S)	1.02
	Reflections collected	2328
Δρmax (e Å ⁻³) 0.13	Parameters	157
	Δρmax (e Å ⁻³)	0.13



Δρmin (e Å⁻³) -0.14

The molecule features two aromatic rings connected by an imino group and adopts an E configuration around the C=N bond.[1][2] The dihedral angle between the two aromatic rings is 61.96 (1)°.[1][2]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline are detailed below.

Synthesis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline[2][3]

- A solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 ml of ethanol was prepared.
- Aniline (0.91 ml, 10 mmol) and three drops of acetic acid, serving as a catalyst, were added to the solution.
- The resulting mixture was heated to reflux. The progress of the reaction was monitored using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture was cooled to room temperature, which led to the formation of crystals.
- For X-ray analysis, colorless single crystals were obtained through the slow evaporation of an ethyl acetate solution at room temperature.[2][3]

Single-Crystal X-ray Diffraction[1]

Single-crystal X-ray diffraction is a technique used to determine the detailed atomic and molecular structure of a crystalline material.[4] The process involves several key steps from sample preparation to data analysis.[5]

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

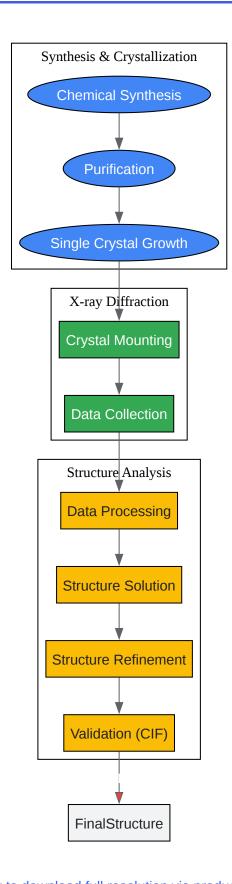


- Data Collection: The crystal is placed in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector. For this compound, data was collected on an Enraf– Nonius CAD-4 diffractometer.[1]
- Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods.
- Structure Refinement: The atomic positions and other structural parameters are refined against the experimental data to obtain a final, accurate model of the crystal structure.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystallographic analysis and a potential signaling pathway influenced by related aniline compounds.



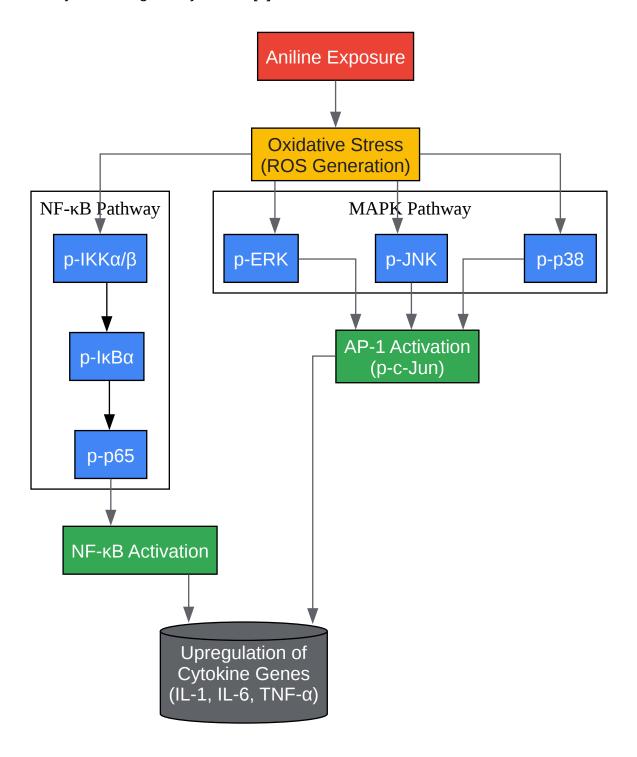


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Caption: Experimental workflow for single-crystal X-ray diffraction.



Aniline exposure has been shown to induce oxidative stress, which can lead to the activation of several signaling pathways.[6][7] This activation can result in the transcriptional upregulation of inflammatory and fibrogenic cytokines.[6]



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Caption: Aniline-induced oxidative stress signaling pathway.



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